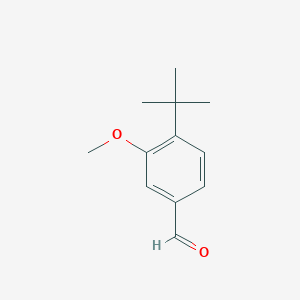

4-Tert-butyl-3-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)10-6-5-9(8-13)7-11(10)14-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWWWWLTDRAHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Organic Reactions and Mechanistic Investigations of 4 Tert Butyl 3 Methoxybenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for a wide range of organic transformations.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com The carbonyl carbon, with its partial positive charge, readily accepts electrons from nucleophiles, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of these reactions can be either reversible or irreversible, largely dependent on the basicity of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, result in irreversible additions. Weaker nucleophiles, like cyanide or alcohols, tend to participate in reversible addition reactions. masterorganicchemistry.com

The rate of nucleophilic addition is influenced by electronic factors. Electron-withdrawing groups adjacent to the carbonyl increase its electrophilicity and accelerate the reaction rate, while electron-donating groups have the opposite effect. masterorganicchemistry.com In the case of 4-tert-butyl-3-methoxybenzaldehyde, the methoxy (B1213986) group, an electron-donating group, can decrease the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

A study on the reaction of 2,3-disubstituted butanal derivatives with various carbon nucleophiles, including anions of furan, acetate, and allyl groups, demonstrated the principles of nucleophilic addition and stereoselectivity, which can be explained by the Felkin-Anh model. nih.gov

Condensation Reactions, Including Imine and Schiff Base Formation

Condensation reactions are a cornerstone of aldehyde chemistry, leading to the formation of larger molecules through the elimination of a small molecule, typically water. A prominent example is the formation of imines and Schiff bases through the reaction of aldehydes with primary amines. researchgate.netpeerj.com This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

The synthesis of Schiff bases from substituted benzaldehydes, including derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin), has been extensively studied. researchgate.netresearchgate.netjocpr.com These reactions are often carried out in solvents like ethanol (B145695) and can be catalyzed by acids or bases. researchgate.netresearchgate.net Green chemistry approaches, such as using solid acid catalysts like Amberlyst® 15 under solventless conditions, have also proven effective for imine synthesis. peerj.com

The versatility of this reaction is highlighted by the wide array of amines that can be employed, leading to a diverse range of Schiff bases with various biological and industrial applications. researchgate.net For instance, Schiff bases have been synthesized from 4-hydroxy-3-methoxybenzaldehyde and various aromatic amines, with the progress of the reaction monitored by thin-layer chromatography. researchgate.net

Table 1: Examples of Condensation Reactions

| Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|

| 4-hydroxy-3-methoxybenzaldehyde and aromatic amines | Ethanol, trituration | Schiff base | researchgate.net |

| Aldehydes and primary amines | Amberlyst® 15, neat | Imine | peerj.com |

| 4-hydroxy-3-methoxybenzaldehyde and 2-aminothiazole (B372263) derivatives | Base catalyst (triethylamine) | Schiff base | researchgate.net |

| Benzaldehyde and tert-butylamine | Solventless, room temperature | Imine | peerj.com |

| 4-methoxybenzaldehyde and 4-tert-butylcyclohexanone (B146137) | NaOH/H2O, EtOH | Aldol (B89426) condensation product | chegg.com |

Reduction and Oxidation Pathways of Aromatic Aldehydes

The aldehyde group in aromatic aldehydes can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of aldehydes to alcohols is a common transformation. Various reducing agents can be employed, with the choice often influencing the stereoselectivity of the reaction, particularly with cyclic ketones like 4-tert-butylcyclohexanone. wpmucdn.comodinity.comtamu.edu Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is often used for this purpose. tamu.edu For instance, the reduction of 4-tert-butylcyclohexanone with NaBH4 dissolved in methanol (B129727) proceeds efficiently. tamu.edu More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used. odinity.com The stereochemical outcome of these reductions is often dictated by the steric environment around the carbonyl group. wpmucdn.comodinity.com

Oxidation: Aromatic aldehydes can be oxidized to their corresponding carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The oxidation of 2,6-di-tert-butyl-4-methylphenol can yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050). usgs.gov Furthermore, the direct electrochemical oxidation of 4-tert-butyltoluene (B18130) has been shown to produce 4-tert-butylbenzaldehyde (B1265539) dimethyl acetal (B89532). vapourtec.com

Influence of Tert-butyl and Methoxy Substituents on Reaction Stereoselectivity and Chemoselectivity

The substituents on the aromatic ring of this compound play a crucial role in directing the course of its reactions.

Steric Hindrance Effects of the Tert-butyl Group on Reaction Outcomes

The bulky tert-butyl group exerts significant steric hindrance, which can profoundly impact reaction rates and stereoselectivity. numberanalytics.com This steric bulk can hinder the approach of reagents to the reactive sites of the molecule. numberanalytics.comchemrxiv.org

Electronic Effects of the Methoxy Group on Aromatic Ring Activation and Deactivation

The methoxy group (-OCH3) is a strong electron-donating group due to the resonance effect of the lone pairs on the oxygen atom. This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. This activating effect is a key consideration in reactions involving the aromatic ring itself.

Conversely, the electron-donating nature of the methoxy group can decrease the electrophilicity of the carbonyl carbon in the aldehyde moiety. By donating electron density to the ring, it indirectly reduces the partial positive charge on the carbonyl carbon, potentially slowing down the rate of nucleophilic addition compared to an unsubstituted benzaldehyde. masterorganicchemistry.com This interplay between the activating effect on the ring and the deactivating effect on the aldehyde is a critical aspect of the reactivity of this compound.

Table 2: Summary of Substituent Effects

| Substituent | Effect | Influence on Reactivity |

|---|---|---|

| Tert-butyl | Steric Hindrance | Can decrease reaction rates and influence stereoselectivity by blocking reagent access. numberanalytics.comchemrxiv.org |

| Methoxy | Electron-donating (Resonance) | Activates the aromatic ring towards electrophilic substitution. May decrease the electrophilicity of the aldehyde carbonyl. masterorganicchemistry.com |

Advanced Reaction Mechanisms

The study of advanced reaction mechanisms involving this compound provides insight into its reactivity under various conditions. Investigations into its photochemical transformations reveal the potential for radical-mediated pathways, while studies of related substitution reactions highlight the role of carbocationic intermediates.

Radical Mechanism Investigations in Photochemical Transformations

The photochemical behavior of aldehydes, such as this compound, is of significant interest in understanding degradation pathways and synthetic applications. While specific studies on this exact molecule are not extensively documented, the well-established principles of Norrish-type reactions for aromatic aldehydes provide a framework for predicting its photochemical reactivity. wikipedia.orgresearchgate.net

Upon absorption of ultraviolet light, the carbonyl group of an aldehyde is excited from its ground state (S₀) to a singlet excited state (S₁). From this state, it can undergo intersystem crossing to a more stable triplet excited state (T₁). These excited states are biradical in nature and can initiate several reaction pathways. wikipedia.org

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and the aromatic ring (α-cleavage). For this compound, this would result in the formation of a 4-tert-butyl-3-methoxybenzoyl radical and a hydrogen radical. wikipedia.org The benzoyl radical is a key intermediate that can undergo further reactions. beilstein-journals.orgrsc.org For instance, in the presence of a suitable hydrogen donor, it can abstract a hydrogen atom to form the parent aldehyde. Alternatively, it can undergo decarbonylation to produce a 4-tert-butyl-3-methoxyphenyl radical, which can then participate in various radical coupling or abstraction reactions. wikipedia.org

Norrish Type II Reaction: This reaction pathway requires the presence of a γ-hydrogen atom that can be abstracted by the excited carbonyl group. In the case of this compound, the tert-butyl group possesses γ-hydrogens. Intramolecular hydrogen abstraction would lead to the formation of a 1,4-biradical intermediate. This biradical can then undergo either cyclization to form a cyclobutanol (B46151) derivative or fragmentation (β-scission) to yield an enol and an alkene. wikipedia.org The efficiency of the Norrish Type II reaction is influenced by the stability of the 1,4-biradical and the bond dissociation energy of the γ-C-H bond. msu.edu

The following table summarizes the potential primary photochemical processes for this compound:

| Reaction Type | Initiating Step | Primary Intermediates | Potential Products |

| Norrish Type I | α-cleavage of the C-CHO bond | 4-tert-butyl-3-methoxybenzoyl radical + H• | 4-tert-butyl-3-methoxybenzene (after decarbonylation and H-abstraction), recombination products |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-biradical | Cyclobutanol derivatives, isobutylene (B52900) + 3-methoxybenzaldehyde (B106831) derivative (after fragmentation) |

It is important to note that the quantum yield and the predominant reaction pathway (Type I vs. Type II) are influenced by factors such as the solvent, temperature, and the wavelength of irradiation. msu.edu

Studies of Carbocationic Intermediates in Related Substitution Reactions

While direct studies on carbocationic intermediates of this compound are limited, the principles governing the stability and reactivity of benzylic carbocations can be applied to understand its behavior in related substitution reactions. Benzylic carbocations are intermediates in Sₙ1 reactions, where a leaving group departs from the benzylic carbon.

The stability of a carbocation is paramount in determining the rate of its formation and its subsequent reactions. Electron-donating groups on the aromatic ring stabilize a benzylic carbocation through resonance and inductive effects. In the case of a hypothetical 4-tert-butyl-3-methoxybenzyl carbocation, which could be formed from a derivative of this compound (e.g., the corresponding benzyl (B1604629) halide), both the tert-butyl and the methoxy groups play a role in its stabilization.

The methoxy group at the meta position (position 3) primarily exerts a weak electron-withdrawing inductive effect and a weaker, though still present, electron-donating resonance effect. The tert-butyl group at the para position (position 4) is an electron-donating group through hyperconjugation and inductive effects. The combined influence of these substituents affects the electron density at the benzylic carbon, thereby influencing the stability of the carbocation.

Studies on the solvolysis of substituted benzyl chlorides have shown that electron-donating groups increase the reaction rate by stabilizing the carbocation intermediate. nih.gov The relative stability of substituted benzylic carbocations can be correlated using Hammett plots, which quantify the electronic effects of substituents on reaction rates. A sharp change in the Hammett reaction constant (ρ) can indicate a change in the reaction mechanism or the structure of the transition state. nih.gov

The following table outlines the expected electronic effects of the substituents in a 4-tert-butyl-3-methoxybenzyl carbocation:

| Substituent | Position | Electronic Effect | Influence on Carbocation Stability |

| tert-Butyl | 4 (para) | Electron-donating (Inductive, Hyperconjugation) | Stabilizing |

| Methoxy | 3 (meta) | Weakly electron-withdrawing (Inductive) / Weakly electron-donating (Resonance) | Overall effect is generally slightly deactivating or weakly activating compared to an ortho or para methoxy group. |

The presence of these substituents would make the formation of a carbocation at the benzylic position more favorable than in unsubstituted benzyl systems. Once formed, this carbocationic intermediate would be susceptible to nucleophilic attack to yield substitution products. The regiochemistry and stereochemistry of such reactions would be dictated by the structure and stability of this intermediate.

Synthesis and Characterization of Derivatives and Analogues of 4 Tert Butyl 3 Methoxybenzaldehyde

Design and Synthesis of Diversified Chemical Scaffolds from Related Aldehydes

The aldehyde group is a versatile functional group that readily participates in condensation reactions to form a wide variety of chemical structures. This subsection details the synthesis of pyrazoles, hydrazones, Schiff bases, and piperidones, all of which are important classes of compounds with diverse applications.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their prevalence in pharmaceuticals and agrochemicals. wikipedia.org The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govyoutube.com A common strategy to introduce the tert-butyl and methoxy-substituted phenyl ring into a pyrazole scaffold is through the use of a chalcone (B49325) intermediate.

Chalcones, or α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone. For instance, 4-tert-butyl-3-methoxybenzaldehyde can react with an appropriate acetophenone (B1666503) in the presence of a base to yield a chalcone. This chalcone then undergoes a cyclocondensation reaction with hydrazine hydrate (B1144303) or its derivatives to form the corresponding pyrazoline, which is subsequently oxidized to the aromatic pyrazole. nih.gov

Another approach involves a one-pot, three-component reaction. For example, the reaction of a terminal alkyne with an aromatic aldehyde (such as one bearing the tert-butyl and methoxy (B1213986) groups) and hydrazine in the presence of an iodine catalyst can directly yield 3,5-disubstituted pyrazoles with good regioselectivity. nih.gov Multicomponent reactions offer an efficient route to complex molecules from simple starting materials. acs.org

The characterization of these pyrazole derivatives relies on a combination of spectroscopic techniques. strath.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the substitution pattern on the pyrazole and phenyl rings. mdpi.comresearchgate.net Infrared (IR) spectroscopy helps identify key functional groups, while mass spectrometry (MS) confirms the molecular weight of the synthesized compounds. strath.ac.ukresearchgate.net In some cases, single-crystal X-ray diffraction can provide unambiguous structural confirmation. strath.ac.ukmdpi.com

Table 1: Synthesis of Pyrazole Derivatives

| Starting Materials | Reaction Type | Product Class | Key Features |

|---|---|---|---|

| Aromatic Aldehyde, Acetophenone, Hydrazine | Claisen-Schmidt condensation followed by cyclocondensation and oxidation | 3,5-Diaryl-1H-pyrazoles | Two-step process involving a chalcone intermediate. nih.gov |

| Terminal Alkyne, Aromatic Aldehyde, Hydrazine | One-pot, three-component reaction | 3,5-Disubstituted pyrazoles | Efficient and regioselective synthesis. nih.gov |

Hydrazones and Schiff bases are compounds containing the C=N-N and C=N-R functionalities, respectively. They are synthesized through the condensation reaction of an aldehyde or ketone with a hydrazine or a primary amine. mediresonline.org The reaction of this compound with various substituted hydrazines or primary amines leads to the formation of a wide range of hydrazone and Schiff base derivatives. mediresonline.orgnih.gov

The synthesis is typically carried out by refluxing equimolar amounts of the aldehyde and the corresponding hydrazine or amine in a suitable solvent, often with a catalytic amount of acid. nih.govnih.gov The products usually precipitate from the reaction mixture upon cooling and can be purified by recrystallization. mediresonline.org

The characterization of these derivatives is achieved through standard spectroscopic methods. The formation of the C=N bond is confirmed by the appearance of a characteristic stretching vibration in the IR spectrum and specific signals in the ¹H and ¹³C NMR spectra. nih.govresearchgate.net

Table 2: Synthesis of Hydrazone and Schiff Base Derivatives

| Reactants | Product Type | Reaction Condition |

|---|---|---|

| This compound, Hydrazine derivative | Hydrazone | Reflux in ethanol (B145695) with catalytic acid nih.gov |

Piperidones are six-membered heterocyclic ketones that serve as important building blocks in medicinal chemistry. dtic.mil The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, an amine, and a β-ketoester. wikipedia.org By employing this compound in this reaction, piperidones bearing the substituted phenyl group can be synthesized.

The reaction typically proceeds by mixing the aldehyde, a primary amine (or ammonia), and a dialkyl β-ketocarboxylate, often in an alcoholic solvent at room temperature. wikipedia.org This method allows for the construction of the piperidone ring in a single step.

Other nitrogen-containing heterocycles can also be synthesized from aromatic aldehydes. For example, condensation reactions with various difunctional reagents can lead to the formation of pyrimidines, quinazolines, and other fused heterocyclic systems. nih.gov The specific heterocyclic system obtained depends on the nature of the co-reactant.

The characterization of these heterocyclic compounds involves detailed spectroscopic analysis, including NMR, IR, and mass spectrometry, to confirm the ring structure and the substitution pattern. acs.orgacs.org

Table 3: Synthesis of Piperidone Derivatives

| Reaction Name | Reactants | Product |

|---|---|---|

| Petrenko-Kritschenko Synthesis | Aldehyde, Primary Amine, β-Ketoester | 4-Piperidone wikipedia.org |

Functional Group Interconversions of the Aldehyde Functionality within the Aromatic Framework

The aldehyde group in this compound can be readily transformed into other functional groups, providing access to a different set of derivatives with potentially new properties. This subsection focuses on the conversion of the aldehyde to carboxylic acids, esters, ethers, and acetals.

The oxidation of this compound to the corresponding carboxylic acid, 4-tert-butyl-3-methoxybenzoic acid, can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups.

Once the carboxylic acid is obtained, it can be converted to a variety of esters through Fischer esterification. pbworks.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). pbworks.comusm.my The equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. Esters can also be synthesized by reacting the carboxylate salt with an alkyl halide. nih.gov

The characterization of the resulting carboxylic acid and esters involves spectroscopic techniques. The formation of the carboxylic acid is indicated by the appearance of a broad O-H stretch and a C=O stretch in the IR spectrum. For esters, the disappearance of the broad O-H stretch and the appearance of a C-O stretch, along with shifts in the carbonyl absorption, are indicative of successful esterification. google.com NMR spectroscopy is used to confirm the structure of the alkyl group of the ester.

Table 4: Synthesis of Carboxylic Acid and Ester Derivatives

| Transformation | Reagents | Product |

|---|---|---|

| Oxidation of Aldehyde | KMnO₄, H₂CrO₄, or Ag₂O | Carboxylic Acid |

| Fischer Esterification | Carboxylic Acid, Alcohol, H₂SO₄ | Ester pbworks.com |

The aldehyde group of this compound can be protected or converted into other functionalities through the formation of ethers and acetals.

Reduction of the aldehyde to the corresponding alcohol, 4-tert-butyl-3-methoxybenzyl alcohol, provides a precursor for ether synthesis. This reduction can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted to an ether via the Williamson ether synthesis. youtube.comkhanacademy.orgmasterorganicchemistry.com This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an S_N2 reaction. masterorganicchemistry.com

Acetals are formed by the reaction of the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.orgkhanacademy.org This reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the acetal (B89532) product. libretexts.org Cyclic acetals can be formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol. libretexts.org Acetal formation is a common strategy for protecting the aldehyde group during other chemical transformations. nih.gov

The characterization of ethers and acetals is performed using spectroscopic methods. In the IR spectrum, the disappearance of the aldehyde C=O stretch is a key indicator of reaction completion. In the ¹H NMR spectrum, the appearance of signals corresponding to the alkoxy groups of the ether or acetal confirms their formation. youtube.comnih.gov

Table 5: Synthesis of Ether and Acetal Derivatives

| Transformation | Reagents | Intermediate/Product |

|---|---|---|

| Reduction of Aldehyde | NaBH₄ or LiAlH₄ | 4-tert-butyl-3-methoxybenzyl alcohol |

| Williamson Ether Synthesis | Alcohol, NaH, Alkyl halide | Ether youtube.commasterorganicchemistry.com |

| Acetal Formation | Aldehyde, Alcohol, Acid catalyst | Acetal libretexts.orgkhanacademy.org |

Strategies for Protecting Group Manipulation on Substituted Benzaldehyde (B42025) Frameworks

The substituted benzaldehyde framework, characterized by the presence of an aldehyde and other functional groups on the benzene (B151609) ring, presents unique challenges and opportunities for synthetic chemists. The reactivity of the aldehyde group, coupled with that of other substituents such as hydroxyl and methoxy groups, necessitates a carefully planned protecting group strategy to achieve desired chemical transformations. The selection of an appropriate protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease and selectivity of its removal.

For phenolic hydroxyl groups, such as the one present in the precursor to this compound (4-tert-butyl-3-hydroxybenzaldehyde), a variety of protecting groups can be employed. These include ethers (e.g., methyl, benzyl), esters (e.g., acetate), and silyl (B83357) ethers. Silyl ethers are particularly advantageous due to their ease of formation, general stability under a range of non-acidic conditions, and the availability of numerous silylating agents with varying steric bulk and electronic properties, which allows for fine-tuning of their stability.

Silylated Derivatives for Synthetic Utility

The conversion of a phenolic hydroxyl group to a silyl ether serves to decrease its acidity and nucleophilicity, thereby preventing it from interfering in reactions targeting other parts of the molecule, such as the aldehyde group. Common silylating agents include chlorotrimethylsilane (B32843) (TMS-Cl), triethylsilyl chloride (TES-Cl), tert-butyldimethylsilyl chloride (TBDMS-Cl or TBS-Cl), triisopropylsilyl chloride (TIPS-Cl), and tert-butyldiphenylsilyl chloride (TBDPS-Cl). The choice among these is often guided by the required stability of the silyl ether.

The general procedure for the silylation of a phenolic hydroxyl group on a substituted benzaldehyde framework involves the reaction of the phenol (B47542) with the corresponding silyl chloride in the presence of a base. A common and effective method utilizes an imidazole (B134444) base in an aprotic polar solvent like N,N-dimethylformamide (DMF). For instance, the protection of a hydroxyl group with TBDMS-Cl is typically achieved by stirring the phenolic compound with TBDMS-Cl and imidazole in DMF at room temperature.

The synthetic utility of these silylated derivatives is significant. With the hydroxyl group masked as a silyl ether, the aldehyde functionality can undergo a variety of transformations, such as nucleophilic additions (e.g., Grignard reactions, aldol (B89426) reactions), oxidations, or reductions, without interference from the phenol.

Detailed Research Findings:

For example, the tert-butyldimethylsilyl (TBDMS) ether of vanillin (B372448) has been synthesized and utilized in multi-step organic syntheses. In a typical procedure, vanillin is treated with TBDMS-Cl and imidazole in DMF to afford the corresponding silyl ether in high yield. This protected intermediate can then undergo further reactions. For instance, enantioselective allylation of the aldehyde group has been successfully performed on TBDMS-protected vanillin, demonstrating the utility of the silyl protecting group in facilitating stereoselective transformations.

The stability of silyl ethers is a key factor in their synthetic utility. Generally, the stability towards acidic hydrolysis increases with the steric bulk of the silyl group, following the trend: TMS < TES < TBDMS < TIPS < TBDPS. orientjchem.org Conversely, the rate of cleavage by fluoride (B91410) ions, a common method for deprotection, is also influenced by steric hindrance. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) are commonly used to cleave silyl ethers and regenerate the hydroxyl group under mild conditions.

The table below summarizes the properties of common silylating agents used for the protection of phenolic hydroxyl groups.

| Silylating Agent | Abbreviation | Resulting Silyl Ether | Relative Stability (Acidic) | Common Deprotection |

| Chlorotrimethylsilane | TMS-Cl | Trimethylsilyl ether | Low | Mild acid, TBAF |

| Triethylsilyl chloride | TES-Cl | Triethylsilyl ether | Moderate | Mild acid, TBAF |

| tert-Butyldimethylsilyl chloride | TBDMS-Cl | tert-Butyldimethylsilyl ether | High | TBAF, HF |

| Triisopropylsilyl chloride | TIPS-Cl | Triisopropylsilyl ether | Very High | TBAF, HF |

| tert-Butyldiphenylsilyl chloride | TBDPS-Cl | tert-Butyldiphenylsilyl ether | Very High | TBAF, HF |

The application of these principles to this compound's phenolic precursor would involve the initial silylation of the hydroxyl group. The resulting silylated benzaldehyde would be a key intermediate for the synthesis of more complex derivatives. For example, the introduction of a bulky silyl group like TBDMS would allow for selective reactions at the aldehyde position, such as Wittig reactions to form alkenes or reductive aminations to produce substituted benzylamines, all while the phenolic oxygen is safely protected. The final step would then be the mild removal of the silyl group to yield the desired substituted phenol. This strategy highlights the indispensable role of silylated derivatives in expanding the synthetic possibilities of substituted benzaldehydes.

Role As a Synthetic Intermediate in Complex Organic Synthesis

Chiral Auxiliary or Precursor in Asymmetric Synthesis

The field of asymmetric synthesis often employs chiral auxiliaries to control the stereochemical outcome of a reaction. These auxiliaries are chiral molecules that are temporarily incorporated into a substrate, direct the stereoselective formation of a new stereocenter, and are subsequently removed.

A key application of chiral auxiliaries is in the asymmetric addition to carbonyl groups. One common strategy involves the formation of chiral N-sulfinyl imines from aldehydes. These intermediates, derived from the condensation of an aldehyde with a chiral sulfinamide, can undergo diastereoselective nucleophilic addition. organic-chemistry.orgorgsyn.org The subsequent removal of the sulfinyl group provides access to enantioenriched amines. While this is a general and powerful method in asymmetric synthesis, the specific use of 4-tert-butyl-3-methoxybenzaldehyde for the formation of sulfinyl imines for asymmetric additions is not explicitly detailed in the surveyed literature. The general principle, however, suggests its potential utility in this context.

Development of Specialized Reagents from the Compound Framework

The transformation of the aldehyde group in this compound can lead to the development of specialized reagents. For example, oxidation of the aldehyde would yield the corresponding carboxylic acid, while reduction would afford the benzyl (B1604629) alcohol. These derivatives can serve as starting materials for further synthetic elaborations. A related compound, 4-Acetyloxy-3-methoxybenzaldehyde, has been synthesized and utilized as a chromogenic spraying reagent in thin-layer chromatography for the identification of oils and fats. rfppl.co.in This demonstrates how the functionalization of the benzaldehyde (B42025) core can lead to reagents with specific applications. However, based on the available information, there are no widely documented specialized reagents derived directly from the this compound framework for broader synthetic applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides the initial and most direct evidence for the structure of 4-tert-butyl-3-methoxybenzaldehyde. By analyzing chemical shifts, signal integrations, and coupling patterns, one can confirm the presence and arrangement of all substituent groups on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the aromatic protons, the methoxy (B1213986) group protons, and the tert-butyl group protons. The aldehyde proton is expected to appear as a singlet far downfield, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. docbrown.info The three aromatic protons will resonate in the aromatic region (7.0-8.0 ppm) and will exhibit a specific splitting pattern based on their coupling with each other. The methoxy group protons will appear as a sharp singlet around 3.8-4.0 ppm, and the nine equivalent protons of the tert-butyl group will also produce a sharp singlet, but further upfield, around 1.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately 190-193 ppm. researchgate.net The six aromatic carbons will have distinct chemical shifts based on their substitution pattern, with carbons attached to the oxygen of the methoxy group and the tert-butyl group showing significant shifts. The methoxy carbon will resonate around 55-56 ppm, while the quaternary carbon and the methyl carbons of the tert-butyl group will appear around 35 ppm and 31 ppm, respectively. acs.org

Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted based on known substituent effects and data from analogous compounds, as direct experimental spectra for this specific isomer were not found in the cited literature.

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CHO | ~9.9 | s (singlet) | 1H |

| Ar-H (ortho to -CHO) | ~7.4 | d (doublet) | 1H |

| Ar-H (meta to -CHO) | ~7.6 | dd (doublet of doublets) | 1H |

| Ar-H (para to -CHO) | ~7.5 | d (doublet) | 1H |

| -OCH₃ | ~3.9 | s (singlet) | 3H |

| -C(CH₃)₃ | ~1.35 | s (singlet) | 9H |

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | ~192 |

| Ar-C (C-OCH₃) | ~160 |

| Ar-C (C-tert-butyl) | ~158 |

| Ar-C (C-CHO) | ~130 |

| Ar-CH (various) | ~129, ~125, ~110 |

| -OCH₃ | ~55.5 |

| -C(CH₃)₃ (quaternary) | ~35 |

| -C(CH₃)₃ (methyl) | ~31 |

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the signals of the aromatic protons to their corresponding aromatic carbons, the methoxy protons to the methoxy carbon, and the tert-butyl methyl protons to the methyl carbons.

The aldehyde proton (-CHO) to the aromatic carbons at positions 2 and 6.

The tert-butyl protons to the aromatic carbon at position 4 and the adjacent carbons at positions 3 and 5.

The methoxy protons to the aromatic carbon at position 3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would show correlations between the methoxy protons and the aromatic proton at position 2, as well as between the tert-butyl protons and the aromatic proton at position 5, confirming their placement on the ring.

¹⁷O NMR for Oxygen Environment Analysis

Oxygen-17 NMR is a specialized technique that can provide direct insight into the electronic environment of the oxygen atoms. Although challenging due to the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O nucleus, it can be a powerful tool. blogspot.com The molecule has two distinct oxygen environments: the aldehydic carbonyl oxygen and the methoxy ether oxygen. The carbonyl oxygen is expected to have a chemical shift in the range of 550-600 ppm, a region characteristic of benzaldehydes. spectrabase.com The methoxy oxygen would appear significantly further upfield. Studies on related compounds like p-nitrobenzaldehyde have shown that solid-state ¹⁷O NMR can provide detailed information on chemical shielding tensors, reflecting the local electronic structure. acs.org

Application in Mixture Analysis and Reaction Monitoring

NMR spectroscopy is highly effective for both analyzing mixtures and monitoring the progress of chemical reactions in real-time. beilstein-journals.orgmagritek.com The ¹H NMR spectrum of this compound has several unique and well-resolved signals, such as the aldehyde proton singlet above 9.5 ppm and the intense tert-butyl singlet around 1.35 ppm. These signals serve as clear diagnostic markers, allowing for easy identification and quantification of the compound in a complex mixture.

In reaction monitoring, the disappearance of starting material signals and the appearance of product signals can be tracked over time to determine reaction kinetics and endpoints. rsc.org For example, during the synthesis of this compound, the emergence of the characteristic aldehyde and methoxy proton signals would indicate product formation. acs.org Conversely, in a reaction where the aldehyde is reduced to an alcohol, the disappearance of the aldehyde proton signal at ~9.9 ppm and the appearance of a new signal for the benzylic alcohol proton (around 4.5-5.0 ppm) would be monitored.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, provide valuable information about the functional groups present in a molecule.

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its functional groups. The most prominent band in the IR spectrum is the strong C=O stretching vibration of the aldehyde group, expected around 1690-1710 cm⁻¹. The C-H stretching vibration of the aldehyde proton typically appears as a pair of bands near 2820 cm⁻¹ and 2720 cm⁻¹. Other key vibrational modes include the aromatic C-H stretches above 3000 cm⁻¹, the aliphatic C-H stretches of the tert-butyl and methoxy groups just below 3000 cm⁻¹, and the C-O stretching of the methoxy group around 1250 cm⁻¹. The aromatic ring itself gives rise to several characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100-3000 | Medium |

| C-H Stretch | Aliphatic (tert-butyl, methoxy) | 2980-2850 | Strong |

| C-H Stretch | Aldehyde | 2850-2810 and 2750-2710 | Medium-Weak (distinctive) |

| C=O Stretch | Aldehyde | 1710-1690 | Very Strong |

| C=C Stretch | Aromatic Ring | 1600, 1580, 1500, 1450 | Medium-Strong |

| C-H Bend | Aliphatic | 1470-1450 and 1370-1365 | Medium |

| C-O Stretch | Aryl Ether | 1275-1200 (asymmetric) & ~1040 (symmetric) | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which is crucial for determining its elemental composition. nih.gov For this compound (C12H16O2), the exact mass can be calculated and compared to the experimentally determined value, confirming the molecular formula with a high degree of confidence. nfdi4chem.desigmaaldrich.com This technique is indispensable in distinguishing between compounds with the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.26 g/mol sigmaaldrich.com |

| Exact Mass | 192.11503 g/mol (Calculated) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to fragment a selected precursor ion and analyze the resulting product ions. This process helps in piecing together the molecular structure. chemrxiv.orgunt.edu In MS/MS experiments, the protonated molecule of this compound would be isolated and then subjected to collision-induced dissociation (CID). unt.edu The resulting fragmentation pattern would likely involve characteristic losses, such as the loss of a methyl group (CH3) from the tert-butyl or methoxy group, or the loss of a carbonyl group (CO). Analyzing these fragment ions allows for the reconstruction of the original molecule's structure. youtube.comrsc.org

Advanced Ionization Techniques (e.g., NALDI-MS, ESI-FT-ICR-MS/MS)

Advanced ionization techniques can provide further structural details. While specific data for this compound using these methods were not found, related techniques offer insights. For instance, a Schiff base reaction involving 4-tert-butylbenzaldehyde (B1265539) has been monitored in real-time using matrix-assisted laser desorption/ionization (MALDI). sigmaaldrich.comsigmaaldrich.com Electrospray ionization (ESI) is a soft ionization technique that is often coupled with Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry to achieve ultra-high resolution and mass accuracy, enabling the detailed study of complex mixtures and fragmentation pathways. nih.gov Pseudo-MS3 techniques in triple quadrupole systems can also simulate the multi-stage fragmentation of more complex instruments, offering deeper structural elucidation. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state. While a specific crystal structure for this compound is not available in the search results, analysis of analogous compounds like 4-ethoxy-3-methoxybenzaldehyde (B93258) and 4-heptyloxy-3-methoxybenzaldehyde reveals key structural features. nih.govresearchgate.net These studies show that the non-hydrogen atoms are nearly coplanar. nih.gov The crystal packing is stabilized by weak intermolecular C–H···O interactions, which link the molecules into sheets. nih.gov Similar structural motifs would be expected for this compound, with the bond lengths and angles being influenced by the electronic effects of the substituents.

| Compound | Crystal System | Space Group | Key Interactions |

| 4-ethoxy-3-methoxybenzaldehyde | Monoclinic nih.gov | P21/c | C–H···O interactions nih.gov |

| N-3-hydroxyphenyl-4-methoxybenzamide | Monoclinic nih.gov | P21/c | Hydrogen bonding nih.gov |

| 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol (B129727) monosolvate | Monoclinic nih.gov | P21/n | N–H···S, O–H···O hydrogen bonds nih.gov |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. This experimental data is then compared with the calculated percentages based on the proposed empirical formula to validate its composition. For C12H16O2, the theoretical elemental composition would be:

| Element | Percentage |

| Carbon (C) | 74.96% |

| Hydrogen (H) | 8.39% |

| Oxygen (O) | 16.65% |

Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the compound's empirical and, subsequently, its molecular formula.

Computational Chemistry Investigations and Theoretical Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it particularly suitable for medium-sized organic compounds like 4-tert-butyl-3-methoxybenzaldehyde. Time-Dependent DFT (TDDFT) extends this capability to excited states, enabling the prediction of electronic spectra.

Geometry Optimization and Electronic Structure Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For derivatives of benzaldehyde (B42025), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to find the minimum energy conformation. researchgate.netnih.govresearchgate.net Studies on analogous molecules reveal that the aldehyde and methoxy (B1213986) groups have preferred orientations relative to the benzene (B151609) ring to maximize stability through resonance and minimize steric hindrance. The bulky tert-butyl group significantly influences the local geometry.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed and compared with experimental data to confirm the molecular structure. nih.gov Similarly, the vibrational frequencies in Infrared (IR) and Raman spectra can be calculated. These theoretical spectra help in the assignment of experimental vibrational modes. researchgate.netresearchgate.net

Time-Dependent DFT (TDDFT) is used to simulate the electronic absorption spectra (UV-Vis). nih.govmdpi.com These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths, which correspond to the absorption bands observed experimentally. nih.govmdpi.com For similar molecules, TDDFT calculations have successfully predicted the electronic spectra, often with good agreement with experimental measurements in different solvents. nih.gov

Energy Gap Analysis (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive, indicating a lower kinetic stability. mdpi.comirjweb.comnih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity. The analysis of these parameters helps in predicting how the molecule will interact with other chemical species. irjweb.comwuxiapptec.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

Ab Initio and Molecular Mechanics Calculations

Alongside DFT, other computational methods like ab initio and molecular mechanics offer valuable insights into the conformational landscape and intermolecular forces governing the behavior of this compound.

Conformational Analysis and Dimer Configurations

Ab initio calculations, such as Hartree-Fock (HF), and molecular mechanics can be used to explore the different possible conformations of the molecule and their relative energies. acs.org For related benzaldehyde derivatives, studies have investigated the potential for dimer formation. acs.org These calculations can identify various stable dimer configurations, often stabilized by weak hydrogen bonds. acs.org

Reaction Mechanism Elucidation through Computational Modeling

While specific computational studies detailing the reaction mechanisms for this compound are not extensively documented in publicly available literature, the principles can be understood by examining theoretical investigations of analogous reactions on similar molecules. Density Functional Theory (DFT) is a prominent method used for such studies, offering a balance between accuracy and computational cost.

Transition State (TS) analysis is a cornerstone of computational reaction chemistry, allowing for the identification of the highest energy point along a reaction coordinate—the transition state. The energy of this state, known as the activation energy, is critical for determining the rate and feasibility of a chemical reaction.

For the synthesis of substituted benzaldehydes like the target molecule, formylation reactions of phenols are common routes. The Duff reaction, which involves the formylation of a phenol (B47542) using hexamethylenetetramine (HMTA), is one such method. semanticscholar.orgwikipedia.org Although generally inefficient, it is a classic method for adding an aldehyde group ortho to a hydroxyl group. wikipedia.org

A theoretical study using DFT calculations on the Duff reaction provided significant insights into its mechanism, which was previously not well understood. semanticscholar.orgrsc.org The study revealed that the key regioselectivity-determining step involves a transition state that differs from the traditionally accepted mechanism. semanticscholar.orgresearchgate.net Key findings from the computational analysis include:

Proton Transfer and Dearomatization: The reaction proceeds via a transition state where a proton migrates from the phenolic hydroxyl group to a nitrogen atom on the protonated HMTA. This occurs concurrently with the dearomatization of the phenolic substrate. semanticscholar.org

Intermediate Formation: This step leads to the formation of a cyclohexa-2,4-dienone intermediate, which establishes the position of the formylation. semanticscholar.orgrsc.org

Role of Hydrogen Bonding: The entire process is governed by a crucial hydrogen bond that facilitates the proton transfer and subsequent C-C bond formation. semanticscholar.org

By calculating the activation energies for different possible pathways (e.g., ortho- vs. para-formylation), computational models can predict the reaction's regioselectivity for various substituted phenols. researchgate.net This type of analysis would be directly applicable to predicting the outcome of the formylation of 4-tert-butyl-guaiacol to yield this compound.

Table 1: Conceptual Overview of Transition State Analysis for a Formylation Reaction

| Input Parameters | Computational Method | Key Outputs | Significance |

| Reactant Structures (e.g., 4-tert-butylguaiacol, HMTA) | Density Functional Theory (DFT) | Geometry of Transition State | Identifies the highest-energy molecular structure along the reaction path. |

| Proposed Reaction Coordinate | Transition State Search Algorithms (e.g., QST2/QST3) | Activation Energy (ΔG‡) | Determines the kinetic feasibility and rate of the reaction. |

| Solvent Model (e.g., PCM) | Frequency Calculation | Imaginary Frequency | Confirms the identified structure is a true transition state (a first-order saddle point). |

Reaction pathway simulations map the potential energy surface of a reaction, connecting reactants, transition states, intermediates, and products. These simulations provide a comprehensive energy profile, elucidating the step-by-step mechanism of a chemical transformation.

The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a fundamental reaction. acs.orgresearchgate.net Computational studies are instrumental in deciphering the complex mechanisms of these oxidations. For instance, a study on the oxidation of various aromatic aldehydes by a sulfate (B86663) radical redox system used computational modeling to explore the reaction pathway. acs.org The investigation revealed a rate-limiting step and a selectivity-controlling step, providing a nuanced understanding of the reaction dynamics. acs.org

In a different context, joint theoretical and experimental analyses of aldehyde autoxidation have demonstrated the power of computational chemistry to unravel complex radical chain reactions. copernicus.org A study on hexanal (B45976) oxidation showed that H-abstraction could occur at different sites, leading to distinct pathways for the formation of highly oxygenated organic molecules (HOMs). copernicus.org Quantum chemical calculations identified fast unimolecular H-shift steps that were crucial for the autoxidation chain reaction. copernicus.org Such simulations are vital for understanding the atmospheric chemistry and degradation pathways of volatile organic compounds, including substituted benzaldehydes.

Similarly, computational investigations into the electrochemical oxidation of alcohols and aldehydes on catalysts like NiOOH have uncovered multiple reaction pathways. nih.gov These studies, combining experimental data with computational modeling, can distinguish between different mechanisms, such as hydrogen atom transfer versus hydride transfer, by evaluating the energetics of each proposed step. nih.gov This level of mechanistic detail is essential for designing more efficient and selective catalysts for organic synthesis. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Related Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.gov These models are statistically derived and can be used to predict the properties of new or untested compounds, saving time and resources. nih.gov

A significant QSPR study was conducted to model the ¹⁷O carbonyl chemical shifts in a large set of 50 substituted benzaldehydes. nih.govacs.org This property is sensitive to the electronic environment of the aldehyde group, making it an excellent probe for substituent effects. The study successfully developed robust and predictive models using simple, computationally inexpensive descriptors. nih.govacs.org

The methodology involved several key steps:

Geometry Optimization: The 3D structure of each of the 50 benzaldehydes in the training set was optimized using the semiempirical PM3 method. acs.org

Descriptor Calculation: A wide array of 110 molecular descriptors were calculated for each molecule. These descriptors numerically encode various aspects of the molecular structure. acs.org

Model Building: Using statistical methods like Partial Least-Squares (PLS) regression, a mathematical relationship was established between a subset of the most relevant descriptors and the experimentally measured ¹⁷O chemical shifts. acs.org

The resulting QSPR models were not only predictive but also offered insights into which structural features most significantly influence the ¹⁷O chemical shift. The models proved to be as reliable, or even superior to, more computationally intensive DFT calculations for this specific predictive task. nih.govacs.org Such an approach could be readily applied to predict various properties of this compound, provided it falls within the chemical domain of the model.

Table 2: Representative Molecular Descriptors for QSPR Modeling of Substituted Benzaldehydes

This table is based on the types of descriptors used in QSPR studies of substituted benzaldehydes. acs.orgresearchgate.net

| Descriptor Category | Example Descriptor | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Partial Charge on Carbonyl Carbon | Quantifies the electrophilicity of the aldehyde carbon atom. | |

| HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons. | |

| Steric/Topological | Molecular Volume | Represents the total space occupied by the molecule. |

| Molecular Surface Area | Measures the accessible surface of the molecule. | |

| Ovality | Indicates the deviation of the molecular shape from a perfect sphere. | |

| Quantum-Chemical | Bond Order (C-CHO) | Describes the nature of the bond connecting the aldehyde group to the benzene ring. |

| Heat of Formation | The standard enthalpy change for the formation of the compound from its elements. |

Structure Reactivity and Structure Selectivity Relationships in 4 Tert Butyl 3 Methoxybenzaldehyde Systems

Correlating Substituent Effects (Steric and Electronic) with Reaction Rates and Yields

The substituents on a benzaldehyde (B42025) ring significantly influence the electrophilicity of the carbonyl carbon, thereby affecting reaction rates and yields. Electron-donating groups, such as the methoxy (B1213986) and tert-butyl groups in 4-tert-butyl-3-methoxybenzaldehyde, generally decrease the reactivity of the aldehyde towards nucleophilic attack by increasing electron density on the carbonyl carbon. ncert.nic.in This is due to the positive inductive (+I) and resonance (+R) effects of the methoxy group and the +I effect of the tert-butyl group.

Conversely, electron-withdrawing groups enhance the reactivity of benzaldehydes in nucleophilic addition reactions. d-nb.infoarkat-usa.org For instance, in the Wittig-Horner reaction, benzaldehydes with electron-withdrawing substituents exhibit accelerated reaction rates. arkat-usa.org Similarly, in proline-catalyzed aldol (B89426) reactions, a positive correlation is observed between the reaction rate and the electrophilicity of the benzaldehyde, with electron-poor derivatives showing increased reactivity. d-nb.info

The steric hindrance imposed by bulky substituents also plays a crucial role. The tert-butyl group at the 4-position of the benzaldehyde ring can sterically hinder the approach of a nucleophile to the carbonyl carbon. ncert.nic.in This effect is particularly pronounced when substituents are at the ortho position. mdpi.com For example, in the radical addition of benzaldehydes to allyl esters, the yields for ortho-substituted benzaldehydes are lower than those for meta- and para-substituted counterparts due to steric hindrance. mdpi.com

The interplay of these electronic and steric effects can be seen in various reactions. In base-catalyzed condensations with ketones, electron-donating groups on the benzaldehyde ring tend to decrease the reaction rate. zenodo.org The following table illustrates the general effect of substituents on the reactivity of benzaldehydes in nucleophilic addition reactions.

| Substituent Type | Electronic Effect | Steric Effect | Effect on Reaction Rate (Nucleophilic Addition) | Example |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH3, -CH3) | Increases electron density on carbonyl carbon, reducing its electrophilicity. | Can increase steric hindrance depending on size and position. | Decreases rate. | p-Tolualdehyde is less reactive than benzaldehyde. learncbse.in |

| Electron-Withdrawing (e.g., -NO2, -Cl) | Decreases electron density on carbonyl carbon, increasing its electrophilicity. | Minimal, unless very large. | Increases rate. | p-Nitrobenzaldehyde is more reactive than benzaldehyde. learncbse.in |

| Bulky Groups (e.g., -C(CH3)3) | Weakly electron-donating (+I effect). | Significant steric hindrance, impeding nucleophilic attack. | Decreases rate, especially in ortho position. | Ortho-substituted benzaldehydes show lower yields in some reactions. mdpi.com |

Diastereoselectivity and Enantioselectivity in Asymmetric Transformations Involving Benzaldehyde Derivatives

Asymmetric synthesis aims to produce a specific stereoisomer of a product, a critical consideration in fields like pharmaceuticals where different enantiomers or diastereomers can have vastly different biological activities. wikipedia.org Benzaldehyde and its derivatives are common substrates in such transformations, where the stereochemical outcome is influenced by chiral catalysts, auxiliaries, or reagents. wikipedia.orgusm.edu

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In reactions like the Mukaiyama aldol reaction, the geometry (E/Z) of the enolate and the nature of the Lewis acid catalyst and substituents on the aldehyde all contribute to the diastereomeric ratio of the product. nih.gov Theoretical studies have shown that the transition state conformations leading to syn and anti products have different energies, and the relative steric effects of the substituents play a significant role in determining which pathway is favored. nih.gov

Enantioselectivity , the preference for the formation of one enantiomer over its mirror image, is often achieved through enantioselective catalysis. wikipedia.org For example, in the Sharpless asymmetric epoxidation of allylic alcohols, a chiral titanium-tartrate catalyst directs the epoxidation to one face of the double bond, leading to high enantiomeric excess. youtube.com Similarly, asymmetric hydrogenation reactions often employ chiral metal-ligand complexes to achieve high enantioselectivity. wikipedia.org

While specific studies on the diastereoselectivity and enantioselectivity of this compound are not extensively documented in the provided results, the principles governing these transformations in other substituted benzaldehydes are applicable. The electronic and steric profile of this compound would be expected to influence the facial selectivity of nucleophilic attack in the presence of a chiral environment. The bulky tert-butyl group, in particular, could enhance stereochemical control by creating a more differentiated steric environment around the carbonyl group.

Tuning Chemical Outcomes through Strategic Substitution

The deliberate placement of specific substituents on the benzaldehyde ring is a powerful strategy for controlling the outcome of a chemical reaction. By modulating the electronic and steric properties of the substrate, chemists can influence not only the rate and yield but also the chemo-, regio-, and stereoselectivity of a transformation.

For example, in electrophilic aromatic substitution reactions, the directing effects of substituents are well-established. The methoxy group is an ortho-, para-director, while the aldehyde group is a meta-director. The combined influence of these groups in a substituted benzaldehyde will determine the position of further substitution.

In the context of the reactivity of the aldehyde group itself, strategic substitution can be used to favor one reaction pathway over another. For instance, in reactions with multiple potential outcomes, such as those involving bifunctional reagents, the electronic nature of the substituents on the benzaldehyde can tip the balance. A study on the radical addition of benzaldehydes to allyl esters demonstrated that electron-donating groups on the benzaldehyde favored the formation of the desired acyl radical, leading to higher yields of the addition product. mdpi.com

The following table provides examples of how strategic substitution can influence reaction outcomes:

| Reaction Type | Substituent Strategy | Effect on Outcome | Reference |

|---|---|---|---|

| Radical Addition to Allyl Esters | Electron-donating groups on benzaldehyde | Increased yield of addition product | mdpi.com |

| Nucleophilic Addition | Electron-withdrawing groups on benzaldehyde | Increased reaction rate | arkat-usa.orglearncbse.in |

| Electrophilic Aromatic Substitution | Activating, ortho-, para-directing groups (e.g., -OCH3) | Directs incoming electrophile to ortho and para positions | ucsb.edu |

| Asymmetric Catalysis | Bulky substituents | Can enhance stereoselectivity by increasing steric differentiation | ncert.nic.in |

Influence of Molecular Conformation on Reactivity Profiles

The three-dimensional shape, or conformation, of a molecule can have a profound impact on its reactivity. slideshare.net For benzaldehyde derivatives, rotation around the single bond connecting the carbonyl group to the aromatic ring is a key conformational consideration. While this rotation is generally rapid at room temperature, the presence of bulky ortho substituents can create a significant rotational barrier, leading to preferred conformations. nih.gov

Computational studies on related molecules, such as chalcones derived from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), have shown that specific conformations (s-cis) are energetically favored. ufms.br These preferred conformations are stabilized by hyperconjugative interactions. ufms.br It is plausible that similar conformational preferences exist for this compound and that these preferences could influence its reactivity profile. For instance, the accessibility of the carbonyl oxygen's lone pairs for coordination with a Lewis acid could be affected by the molecule's preferred conformation, which in turn would impact the rate and stereoselectivity of Lewis acid-catalyzed reactions. nih.gov

Studies on N-acylhydrazones have also demonstrated that methylation can significantly alter the preferred dihedral angles and lead to deviations from planarity due to steric effects, which in turn affects the electronic properties and reactivity of the molecule. nih.gov This highlights the intricate relationship between substitution, conformation, and reactivity.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Exploration of New Synthetic Pathways for Increased Efficiency and Sustainability

Future research will likely focus on developing greener and more atom-economical methods to synthesize 4-tert-butyl-3-methoxybenzaldehyde, moving away from traditional, often harsh, synthetic routes.

Key Research Thrusts:

C-H Functionalization: Direct C-H activation and functionalization of readily available precursors, such as 4-tert-butylanisole, represents a highly efficient strategy. Future work could adapt existing methods, like the synergistic use of photoredox, nickel, and hydrogen atom transfer catalysis, to directly introduce the aldehyde group at the desired position, bypassing multiple steps. nih.gov

Sustainable Oxidation: Research into the selective oxidation of the corresponding toluene (B28343) derivative (4-tert-butyl-3-methoxytoluene) using environmentally benign oxidants and catalysts is a promising direction. mdpi.com For instance, developing systems that use molecular oxygen or hydrogen peroxide with catalysts like vanadium or manganese could offer a sustainable alternative to stoichiometric heavy-metal oxidants. mdpi.comroyalsocietypublishing.org

Reductive Carbonylation: Palladium-catalyzed reductive carbonylation of the corresponding aryl halide or triflate is another area ripe for exploration. nih.gov Utilizing syngas (a mixture of CO and H₂) as the carbonyl source is an atom-efficient and cost-effective approach that could be optimized for this specific substrate. nih.gov

Desaturative Approaches: A novel strategy involves the synthesis of aromatic aldehydes from saturated cyclic precursors. nih.gov This mechanistically distinct approach could involve a Diels-Alder reaction to construct a multi-substituted cyclohexene (B86901) carbaldehyde, followed by a catalytically-driven desaturation to form the aromatic ring. nih.gov This method offers a powerful way to control the substitution pattern from the outset.

Development of Novel Catalytic Systems for Transformations Involving Aromatic Aldehydes

The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations. The development of novel catalytic systems will be crucial for unlocking its full synthetic potential.

Anticipated Developments:

Photoredox and Transition Metal Synergy: The combination of photoredox catalysis with transition metals (e.g., nickel, cobalt, rhodium) has emerged as a powerful tool for C-H functionalization and cross-coupling reactions. nih.govacs.org Future research could apply this to the aldehyde's formyl C-H bond or the aromatic C-H bonds, enabling direct coupling with various partners without pre-functionalization.

Organocatalysis: Asymmetric organocatalysis offers a metal-free approach to stereoselective transformations. Chiral secondary amines could catalyze the enantioselective α-functionalization of derivatives made from this compound. nih.gov Furthermore, chiral aldehyde catalysis itself is an emerging field that could be used for the asymmetric functionalization of amines and other nucleophiles. thieme-connect.de

Heterogeneous Catalysis: To improve sustainability and simplify product purification, the development of heterogeneous catalysts is key. This could involve anchoring palladium or other transition metals to supports like layered double hydroxides or polymers for use in formylation or cross-coupling reactions. acs.org Iron-based heterogeneous catalysts are also gaining attention as a cheaper, more sustainable option for various organic transformations. acs.orgresearchgate.net

Expansion of Derivative Libraries for Advanced Materials Science

The unique electronic and steric properties imparted by the tert-butyl and methoxy (B1213986) groups make this compound an attractive scaffold for creating libraries of new molecules with potential applications in materials science.

Future Opportunities:

Supramolecular Chemistry: The carbonyl group and methoxy oxygen can participate in non-covalent interactions like hydrogen bonding, while the aromatic ring can engage in π-π stacking. nih.gov Systematic synthesis of derivatives would allow for the exploration of self-assembly processes to create liquid crystals, gels, or other organized supramolecular structures.

Fluorescent Materials: By reacting the aldehyde with various nitrogen-containing heterocycles (e.g., 1,3,4-thiadiazoles or benzimidazoles), novel fluorescent compounds could be synthesized. researchgate.netmdpi.com High-throughput synthesis could be employed to rapidly generate a library of such derivatives, allowing for the screening and identification of compounds with tailored photophysical properties for use in sensors or organic light-emitting diodes (OLEDs).

Polymer Science: The aldehyde functionality can be used in polymerization reactions to create novel polymers. For example, it can undergo polycondensation with amines to form polyazomethines, which may have interesting electronic or biodegradable properties. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The combination of continuous flow chemistry with automation and machine learning is revolutionizing chemical synthesis, enabling faster, safer, and more efficient production and discovery.

Prospective Integration:

Continuous Flow Synthesis: Synthesizing this compound using continuous flow reactors offers significant advantages in terms of reaction control, scalability, and safety, especially for potentially exothermic or hazardous reactions. vapourtec.comacs.orgresearchgate.net For example, a Pd-catalyzed formylation using syngas could be performed much more safely and efficiently under flow conditions. nih.gov

Automated Reaction Optimization: Artificial intelligence (AI) and machine learning algorithms can be used to rapidly optimize reaction conditions for the synthesis and derivatization of this compound. technologynetworks.comoxfordglobal.com An automated synthesis platform could perform numerous experiments based on an algorithmic design, feeding the results back into the model to quickly identify the optimal catalysts, solvents, and temperatures, significantly accelerating research and development. researchgate.netsciencedaily.com

High-Throughput Library Synthesis: Integrating flow chemistry with robotic systems allows for the automated high-throughput synthesis of derivative libraries. researchgate.net This would enable the rapid creation of hundreds of new compounds from the this compound core, which could then be screened for biological activity or material properties, accelerating the discovery of new drugs and advanced materials. technologynetworks.com

Q & A

Q. What are the optimal synthetic routes for 4-Tert-butyl-3-methoxybenzaldehyde, and how can yield and purity be maximized?

A stepwise Friedel-Crafts alkylation followed by formylation is commonly employed. For example, tert-butyl groups are introduced via electrophilic substitution using tert-butyl chloride under Lewis acid catalysis (e.g., AlCl₃), followed by methoxy group protection and aldehyde introduction via Vilsmeier-Haack formylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using TLC and confirm final structure via NMR and FT-IR .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR : Use - and -NMR to confirm substituent positions. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while tert-butyl protons resonate as a singlet near δ 1.3 ppm.

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves spatial arrangement, as demonstrated for structurally similar methoxybenzaldehydes .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm) and methoxy C-O stretch (~1250 cm) .

Q. What solvents are suitable for reactions involving this compound, and how does solubility impact experimental design?

The compound is moderately polar due to the aldehyde and methoxy groups. Use dichloromethane (DCM) or tetrahydrofuran (THF) for reactions requiring aprotic conditions. For recrystallization, ethanol/water mixtures or hexane/ethyl acetate blends are effective. Solubility data for analogous compounds (e.g., 4-hydroxy-3-methoxybenzaldehyde in DCM: ~50 mg/mL) can guide solvent selection .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Discrepancies often arise from steric effects of the tert-butyl group or solvent interactions. Cross-validate results using:

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths from X-ray data .

- Solvent correction models : Apply PCM (Polarizable Continuum Model) to NMR chemical shift predictions .

- Empirical adjustments : Calibrate computational parameters using structurally validated analogs .

Q. What strategies mitigate purification challenges caused by the tert-butyl group’s steric hindrance?

The bulky tert-butyl group reduces crystallization efficiency. Strategies include:

- Gradient chromatography : Use silica gel with slow polarity gradients (e.g., hexane to ethyl acetate).

- Low-temperature crystallization : Cool ethanol solutions to -20°C to enhance crystal nucleation.

- Derivatization : Convert the aldehyde to a hydrazone or oxime for easier isolation, then regenerate via acidic hydrolysis .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify electrophilic sites (typically the aldehyde carbon).

- MD simulations : Model solvent and temperature effects on reaction kinetics.

- Benchmarking : Compare results with experimental data for similar aldehydes (e.g., 4-trifluoromethylbenzaldehyde) .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

- PPE : Use nitrile gloves, goggles, and a lab coat. The compound may cause skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Keep in a cool, dry place away from oxidizers. Monitor for aldehyde degradation via periodic NMR analysis .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data in studies involving this compound derivatives?

- Dose-response validation : Replicate assays across multiple concentrations to rule out non-linear effects.

- Impurity profiling : Use HPLC-MS to confirm compound purity (>95%) and identify byproducts.

- Structural analogs : Test derivatives (e.g., 3-hydroxy-4-methoxy variants) to isolate functional group contributions .

Methodological Optimization

Q. What advanced techniques improve the regioselectivity of this compound in multi-step syntheses?

Q. How can researchers leverage crystallographic data to design this compound-based ligands for metal complexes?